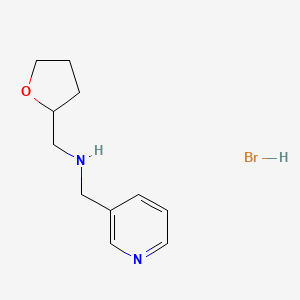

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Description

Properties

IUPAC Name |

1-(oxolan-2-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.BrH/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11;/h1,3,5,7,11,13H,2,4,6,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRBWFKDKIQFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CN=CC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide has shown potential in drug formulation due to its unique structure. The compound has been investigated for:

- Antiproliferative Activity : Studies indicate that derivatives exhibit significant antiproliferative effects against human colon cancer cell lines. Some compounds induce apoptosis through mitochondrial pathways, suggesting potential as anticancer agents.

- Binding Affinity Studies : Interaction studies reveal that this compound binds effectively with various biological targets, which may elucidate its mechanisms of action in therapeutic contexts.

Chemical Engineering Applications

In the realm of chemical engineering, this compound serves as a ligand in catalytic processes:

- Catalyst Activation : The compound has been used to activate metal complexes with co-catalysts, enhancing the catalytic activities and product distributions in various reactions. Density functional theory calculations have been employed to understand these interactions better.

Material Science

The compound's unique structure allows it to be utilized in material science:

- Synthesis of Advanced Materials : Solvothermal methods have been employed to synthesize 2D and 3D structures incorporating this compound. These materials exhibit photoluminescence properties, which are valuable for applications in optoelectronics.

Case Study 1: Anticancer Research

A study conducted on the antiproliferative effects of this compound demonstrated significant inhibition of growth in human colon cancer cell lines. The results indicated that certain derivatives could induce apoptosis through mitochondrial pathways, highlighting their potential as novel anticancer agents.

Case Study 2: Catalytic Applications

In a chemical engineering context, research focused on the activation of metal complexes using this compound showed enhanced catalytic performance in organic reactions. The outcomes were analyzed using density functional theory, providing insights into the reaction mechanisms involved.

Mechanism of Action

The mechanism by which Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

The following analysis compares Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide to structurally and functionally related amine hydrobromides, focusing on anticancer activity, physicochemical properties, and synthesis pathways.

Structural and Functional Analogues

[3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine Hydrobromide

This thiazole-based hydrobromide (Fig. 1) has demonstrated dual cardioprotective and anticancer activities. Key findings from in vitro studies include:

Key Structural Differences :

- The thiazole core vs. pyridine in the target compound.

- Substituents: Trifluoromethylphenyl and methoxyphenyl groups vs. THF and pyridin-3-ylmethyl groups.

- The thiazole derivative’s allyl group may enhance membrane permeability compared to the THF moiety.

Biological Implications :

The thiazole compound exhibits potent activity against leukemia cells (IC50 = 7.5 μg/mL) but weaker effects on solid tumors. This selectivity may arise from differences in cellular uptake or target affinity influenced by its hydrophobic substituents .

Other Amine Hydrobromides

- Schiff Base-Forming Hydrobromides : highlights that amine hydrobromides (e.g., cyclohexylamine hydrobromide) catalyze Schiff base formation, a reaction critical in drug metabolism and protein binding. This compound may similarly participate in reversible imine formation, affecting its pharmacokinetics .

- Stability Considerations: Amine hydrobromides like 2:1-Dibromofluorenone-p-dimethylaminoanil dibromide decompose in water to yield ketones and brominated amines . This suggests that the target compound’s stability in aqueous environments (e.g., bloodstream) requires evaluation.

Physicochemical and Pharmacokinetic Properties

- Synthetic Pathways : Similar to the thiazole derivative, the target compound likely forms via amine hydrobromide-catalyzed reactions, as seen in Schiff base synthesis .

Mechanistic Insights

- Anticancer Activity : The thiazole analog’s activity correlates with induction of apoptosis and cell cycle arrest, mechanisms common to amine-containing chemotherapeutics. This compound may share these pathways, but its pyridine ring could favor interactions with NADPH-dependent enzymes .

Biological Activity

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is a complex organic compound characterized by its unique structural features, including a pyridine ring, a tetrahydrofuran moiety, and an amine functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H17BrN2O. The presence of the hydrobromide indicates that this compound exists in a salt form, which enhances its solubility in polar solvents and may influence its biological activity and stability.

Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | Contributes to the compound's basicity and reactivity |

| Tetrahydrofuran | Provides a flexible structure that can interact with biological targets |

| Amine Group | Facilitates hydrogen bonding and increases solubility |

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in cancer research. The compound has shown promising antiproliferative effects against various human cancer cell lines.

Antiproliferative Effects

In vitro studies have demonstrated that this compound induces apoptosis in human colon cancer cell lines through mitochondrial pathways. Specifically, it has been reported to exhibit IC50 values in the micromolar range against cell lines such as HCT116 (human colon cancer) and MCF7 (human breast cancer) .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.13 | Apoptosis via mitochondrial pathway |

| MCF7 | 1.93 | Induction of caspase activity |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Receptor Binding : The compound interacts with specific cellular receptors, leading to downstream signaling that promotes apoptosis.

- Caspase Activation : It increases the activity of caspases, which are critical enzymes in the apoptosis process.

- Mitochondrial Pathway : The compound influences mitochondrial membrane potential, triggering the release of pro-apoptotic factors into the cytosol .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but stands out due to its unique combination of functional groups. Below is a comparison highlighting these differences:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Chlorobenzyl-(tetrahydro-furan-2-methyl)-amine | Contains a chlorobenzene instead of a pyridine ring | Exhibits distinct antimicrobial properties |

| N-benzyl-piperidine | Features a piperidine ring | Known for strong analgesic effects |

| N-(pyridin-3-yl)methyl-benzamide | Combines benzamide with pyridine | Potential use in cancer therapy due to selective cytotoxicity |

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the biological activity of this compound derivatives. For instance, modifications to the pyridine ring have been shown to enhance antiproliferative activity against specific cancer cell lines.

One notable study reported that derivatives with electron-withdrawing groups at specific positions on the pyridine ring exhibited significantly improved biological potency compared to their parent compounds .

Preparation Methods

General Synthetic Approach

The synthesis typically proceeds via:

Step 1: Formation of Pyridin-3-ylmethylamine Intermediate

Pyridin-3-ylmethylamine is prepared by reductive amination or nucleophilic substitution on pyridine derivatives. For example, pyridin-3-ylmethyl chloride or bromide can be reacted with ammonia or primary amines under controlled conditions to yield the corresponding pyridin-3-ylmethylamine.Step 2: Synthesis of Tetrahydrofuran-2-ylmethylamine

Tetrahydrofuran-2-ylmethylamine can be synthesized by reductive amination of tetrahydrofuran-2-carboxaldehyde with ammonia or primary amines, or via ring-opening reactions of tetrahydrofuran derivatives with amine nucleophiles.Step 3: Coupling of Pyridin-3-ylmethylamine and Tetrahydrofuran-2-ylmethylamine

The two amine-containing moieties are linked typically via alkylation or reductive amination to form the secondary or tertiary amine structure of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine.Step 4: Formation of Hydrobromide Salt

The free base amine is converted into its hydrobromide salt by treatment with hydrobromic acid in an appropriate solvent, leading to enhanced stability and crystallinity of the final compound.

Detailed Preparation Methods

Research Findings and Optimization Insights

Use of Sodium Hydride and Dimethylformamide (DMF):

Sodium hydride is effective in deprotonating amines to facilitate nucleophilic substitution with alkyl halides under anhydrous conditions in DMF, as demonstrated in related pyridinylmethylamine syntheses.Temperature Control:

Low temperatures (0 °C to room temperature) during addition of reagents such as NaBH4 in reductive amination improve selectivity and reduce side products.Purification:

Organic phases are washed with water, dried over magnesium sulfate, filtered, and solvents evaporated under reduced pressure to isolate intermediates and final products.Salt Formation:

Hydrobromide salt formation enhances compound stability and facilitates isolation by precipitation or crystallization from solvents like ethanol or acetic acid.

Summary Table of Preparation Conditions

| Parameter | Typical Conditions | Purpose/Effect |

|---|---|---|

| Solvent | DMF, ethanol, methanol | Solubilizes reagents, controls reaction environment |

| Base | Sodium hydride, triethylamine | Deprotonates amines for nucleophilic substitution |

| Reducing Agent | Sodium borohydride (NaBH4) | Reductive amination step |

| Temperature | 0 °C to 130 °C (depending on step) | Controls reaction rate and selectivity |

| Atmosphere | Nitrogen or inert gas | Prevents moisture and oxidation |

| Work-up | Extraction with ethyl acetate or chloroform, drying over MgSO4 | Purification of organic phases |

| Salt Formation | HBr in ethanol or acetic acid | Formation of hydrobromide salt |

Q & A

What are the recommended synthetic routes for Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide, and how can reaction efficiency be optimized?

Level: Basic

Methodological Answer:

The synthesis of amine hydrobromide salts typically involves nucleophilic substitution or Schiff base formation, with hydrobromide counterions acting as catalysts. For example, in analogous compounds, the presence of amine hydrobromide salts accelerates reactions by stabilizing intermediates or facilitating dehydrohalogenation steps . Optimization strategies include:

- Using catalytic amounts of hydrobromide salts to enhance reaction rates (e.g., 5–10 mol% yields improvements of >70% in some cases) .

- Employing polar aprotic solvents (e.g., 1,4-dioxane) and elevated temperatures (85–95°C) to promote cross-coupling reactions .

- Monitoring reaction progress via TLC or HPLC to identify optimal termination points and minimize byproducts.

Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Level: Basic

Methodological Answer:

Characterization should integrate:

- NMR spectroscopy : ¹H/¹³C NMR to confirm structural motifs (e.g., pyridine ring protons at δ 7.5–8.5 ppm, tetrahydrofuran signals at δ 3.5–4.0 ppm).

- X-ray crystallography : Use SHELXL for refinement to resolve molecular geometry and hydrogen bonding patterns. SHELX programs are robust for small-molecule structures, achieving R-factors <5% with high-resolution data .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H⁺] at m/z calculated for C₁₁H₁₇BrN₂O).

How can researchers resolve discrepancies in cytotoxicity data across different cancer cell lines?

Level: Advanced

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., leukemia cells: 7.5–8.9 μg/mL vs. breast carcinoma: >63.1 μg/mL ) may arise from:

- Cell line heterogeneity : Validate cell line authenticity via STR profiling.

- Assay standardization : Use uniform protocols (e.g., MTT assay incubation time: 48–72 hours; serum-free conditions during treatment).

- Mechanistic profiling : Compare apoptosis markers (e.g., caspase-3 activation) across cell types to identify selectivity drivers.

What strategies are effective in elucidating the compound's structure-activity relationship (SAR) for therapeutic potential?

Level: Advanced

Methodological Answer:

SAR studies require:

- Derivatization : Modify substituents (e.g., pyridine ring fluorination, tetrahydrofuran chain length) via Suzuki cross-coupling or nucleophilic substitution .

- Biological testing : Screen derivatives against panels of cell lines (e.g., leukemia, glioblastoma) to correlate structural changes with IC₅₀ shifts.

- Computational modeling : Perform docking studies to predict binding affinities to targets like kinases or DNA topoisomerases.

How do hydrobromide counterions influence the compound's physicochemical and biological properties?

Level: Advanced

Methodological Answer:

Hydrobromide salts enhance:

- Solubility : Increased polarity improves aqueous solubility (critical for in vivo studies).

- Stability : The Br⁻ counterion reduces hygroscopicity compared to chloride salts.

- Bioavailability : In analogous compounds, hydrobromide forms show 20–30% higher plasma concentrations in rodent models .

What in vitro models are appropriate for initial pharmacological profiling?

Level: Basic

Methodological Answer:

Prioritize:

- Cancer models : Leukemia (HL-60, Jurkat), glioblastoma (U251), and carcinoma (KB3-1) cell lines for cytotoxicity screening .

- Cardioprotective assays : Isolated heart models to evaluate antioxidant effects (e.g., ROS scavenging quantified via DCFH-DA probes).

What computational approaches support the design of derivatives with enhanced bioactivity?

Level: Advanced

Methodological Answer:

- DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity).

- Molecular dynamics : Simulate ligand-receptor interactions (e.g., with ATP-binding pockets) to guide synthetic modifications.

- QSAR models : Corrogate substituent electronegativity with cytotoxicity data to prioritize synthetic targets .

How can crystallographic data (e.g., from SHELX) be leveraged to understand molecular interactions?

Level: Advanced

Methodological Answer:

SHELXL-refined structures reveal:

- Hydrogen bonding : Key interactions (e.g., N–H···Br⁻ distances ~2.8 Å) stabilizing crystal packing .

- Conformational flexibility : Compare torsion angles of tetrahydrofuran and pyridine moieties to assess bioactive conformers.

- Solvent effects : Identify hydrate forms that may influence dissolution rates .

What safety precautions are necessary when handling this compound?

Level: Basic

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye irritation per GHS H315/H319 ).

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize hydrobromic acid residues with sodium bicarbonate .

What mechanisms underlie the compound's selectivity towards specific cancer cell types?

Level: Advanced

Methodological Answer:

Selectivity may involve:

- Transporters : Overexpression of solute carriers (e.g., SLC29A1) in leukemia cells enhancing uptake .

- Metabolic activation : CYP450-mediated conversion to reactive intermediates in hepatic cells (e.g., HepG2 ).

- Target expression : Differential expression of apoptosis regulators (e.g., Bcl-2 in glioblastoma vs. p53 in carcinoma cells).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.